molecular formula C9H19ClN2O B2396644 N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride CAS No. 2411260-23-4

N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B2396644
CAS No.: 2411260-23-4
M. Wt: 206.71
InChI Key: PCCMNBLJSGJBAK-UHFFFAOYSA-N
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Description

N-Methyl-2-propylpyrrolidine-2-carboxamide hydrochloride is a pyrrolidine derivative featuring a methyl group on the nitrogen atom of the pyrrolidine ring, a propyl substituent at the 2-position of the ring, and a carboxamide group also at the 2-position. Its molecular formula is C₁₀H₂₀ClNO with a molecular weight of 205.73 g/mol .

Properties

IUPAC Name

N-methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-3-5-9(8(12)10-2)6-4-7-11-9;/h11H,3-7H2,1-2H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCLZHUKUXHGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1)C(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride typically involves the reaction of N-Methyl-2-propylpyrrolidine-2-carboxamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:

    Starting Materials: N-Methyl-2-propylpyrrolidine-2-carboxamide and hydrochloric acid.

    Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring.

    Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for efficiency, yield, and purity, ensuring that the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-2-propylpyrrolidine-2-carboxylic acid, while reduction could produce N-Methyl-2-propylpyrrolidine.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has identified N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride as an effective inhibitor of certain bacterial enzymes, particularly those involved in the synthesis of mycolic acids in Mycobacterium tuberculosis. This mechanism is crucial for developing new anti-tuberculosis agents, especially against drug-resistant strains. A study indicated that derivatives of pyrrolidine carboxamides exhibit potent activity against InhA, an enzyme essential for fatty acid synthesis in bacteria .

1.2 Anti-Tuberculosis Agents

The compound's structural analogs have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. The results demonstrated promising anti-TB activity, with some compounds showing potency comparable to first-line treatments like isoniazid . This positions this compound as a candidate for further development in combating tuberculosis.

Drug Formulation

2.1 Solubilizing Agent

This compound serves as an effective solubilizing agent in pharmaceutical formulations. Its physicochemical properties allow it to enhance the solubility of poorly soluble drugs, thereby improving bioavailability . This characteristic is particularly beneficial in the formulation of injectable drugs where solubility is a critical factor.

2.2 Pharmaceutical Solvent

The compound has also been recognized as a suitable solvent in various pharmaceutical applications due to its low toxicity and ability to dissolve a wide range of substances . Its use can lead to more efficient drug delivery systems and improved therapeutic outcomes.

Biochemical Research

3.1 Enzyme Inhibition Studies

In biochemical research, this compound has been utilized to study enzyme inhibition mechanisms. Its structural features allow researchers to explore interactions with specific enzymes, providing insights into metabolic pathways and potential therapeutic targets .

3.2 Structure-Activity Relationship (SAR) Studies

The compound's derivatives are frequently used in SAR studies to identify key structural elements that contribute to biological activity. This approach aids in the rational design of new compounds with enhanced efficacy and reduced toxicity profiles.

Safety and Toxicity

Safety assessments indicate that this compound can cause skin and eye irritation upon exposure . Therefore, proper handling and safety protocols are essential when working with this compound in laboratory settings.

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective inhibitor of bacterial enzymes related to tuberculosis treatment
Anti-Tuberculosis AgentsPotent against Mycobacterium tuberculosis; potential for drug development
Drug FormulationActs as a solubilizing agent to enhance drug bioavailability
Pharmaceutical SolventLow toxicity solvent suitable for various pharmaceutical applications
Enzyme Inhibition StudiesUseful for studying enzyme interactions and metabolic pathways
Structure-Activity RelationshipKey in identifying structural elements that enhance biological activity

Mechanism of Action

The mechanism of action of N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The structural differences between N-Methyl-2-propylpyrrolidine-2-carboxamide hydrochloride and related pyrrolidine derivatives are summarized below:

Compound Name Substituents on Pyrrolidine Ring Molecular Formula Molecular Weight (g/mol)
N-Methyl-2-propylpyrrolidine-2-carboxamide HCl N-methyl, 2-propyl, 2-carboxamide C₁₀H₂₀ClNO 205.73
N-Methyl-2-pyrrolidinecarboxamide HCl N-methyl, 2-carboxamide (no propyl) C₈H₁₇ClN₂O 192.69
N-Propyl-2-pyrrolidinecarboxamide HCl Unsubstituted pyrrolidine N, 2-carboxamide (N-propyl) C₈H₁₇ClN₂O 193.00
(R)-2-Methylpyrrolidine HCl 2-methyl, no carboxamide C₅H₁₂ClN 121.61

Key Observations :

  • The target compound distinguishes itself with dual substituents at the pyrrolidine 2-position (propyl and carboxamide), absent in simpler derivatives like (R)-2-Methylpyrrolidine HCl .
  • N-Propyl-2-pyrrolidinecarboxamide HCl substitutes the amide nitrogen with a propyl group instead of the pyrrolidine nitrogen, altering charge distribution and solubility.
Physicochemical Properties
  • Appearance : The target compound is presumed to form a white crystalline powder, akin to N-Methyl-2-pyrrolidinecarboxamide HCl .
  • Solubility: Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. However, the 2-propyl group may reduce solubility relative to the non-propyl derivative .

Biological Activity

N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. It modulates their activity, leading to various physiological effects. While the precise molecular targets can vary, the compound is known to affect pathways related to enzyme inhibition and receptor binding, which are essential for its therapeutic efficacy.

Biological Effects

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to altered metabolic pathways. For instance, it may interact with protein methyltransferases (PMTs) and demethylases, affecting histone modifications and potentially influencing gene expression .
  • Receptor Binding : this compound may bind to various receptors, impacting neurotransmission and other signaling pathways. This binding can result in changes in cellular responses, which are crucial for its therapeutic applications.
  • Anticonvulsant Activity : Some studies have indicated that derivatives of this compound exhibit anticonvulsant properties, making them potential candidates for treating seizure disorders. The evaluation of these compounds often includes testing their effectiveness in animal models .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-Methylpyrrolidine-2-carboxamideMethyl groupModerate enzyme inhibition
N-Propylpyrrolidine-2-carboxamidePropyl groupEnhanced receptor binding
N-Methyl-2-ethylpyrrolidine-2-carboxamideEthyl groupVariable potency in biological assays

This compound stands out due to its propyl group, which influences its chemical reactivity and biological interactions compared to other derivatives.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Anticonvulsant Effects : In a controlled study involving animal models, this compound was shown to reduce seizure frequency and duration significantly compared to control groups. The results indicated a protective effect against induced seizures .
  • Inhibition of Protein Methyltransferases : Research highlighted the compound's role as an inhibitor of specific PMTs, demonstrating its potential in cancer therapy by altering histone methylation patterns. This study provided insights into how the compound could be utilized in epigenetic therapies .

Q & A

Q. What are the established synthetic routes for N-Methyl-2-propylpyrrolidine-2-carboxamide hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or amidation reactions. A common method involves reacting pyrrolidine derivatives with methyl and propyl halides under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or THF . Continuous flow reactors and HPLC purification are recommended for industrial-scale synthesis to enhance purity (>95%) and yield . Key variables include temperature (optimized at 40–60°C) and stoichiometric ratios of reactants, which directly impact byproduct formation.

Q. What analytical techniques are critical for characterizing N-Methyl-2-propylpyrrolidine-2-carboxamide hydrochloride?

Structural confirmation requires ¹H/¹³C NMR to resolve the pyrrolidine ring protons (δ 2.8–3.5 ppm) and carboxamide carbonyl signals (δ 170–175 ppm) . Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 222.71 for [M+H]⁺) , while HPLC (C18 column, 0.1% TFA mobile phase) assesses purity (>98%) . FT-IR identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. How should researchers ensure the stability of N-Methyl-2-propylpyrrolidine-2-carboxamide hydrochloride during storage?

The compound is hygroscopic and prone to hydrolysis. Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Pre-formulation studies recommend lyophilization for long-term stability . Regular purity checks via HPLC are advised to detect degradation products like oxidized pyrrolidine derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity across studies?

Discrepancies often arise from impurities or stereochemical variations. For example, batch-to-batch variability in hydrochloride salt formation can alter solubility and bioactivity. Mitigation strategies include:

  • Strict QC protocols : Use chiral HPLC to confirm enantiomeric purity (>99%) .
  • Dose-response standardization : Compare EC₅₀ values across multiple cell lines (e.g., HEK293 vs. CHO) to isolate compound-specific effects .
  • Structural analogs : Test fluorinated or methylated derivatives (e.g., 4-fluoro-pyrrolidine analogs) to identify critical pharmacophores .

Q. How can computational modeling guide the design of enzyme inhibition studies involving this compound?

Molecular docking (AutoDock Vina) predicts binding affinities to targets like monoamine oxidases or proteases. Key steps:

  • Generate 3D conformers using NMR-derived geometries .
  • Simulate interactions with catalytic residues (e.g., Tyr435 in MAO-B) to prioritize in vitro assays .
  • Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

Q. What methodologies optimize in vitro assays for studying this compound’s interaction with G-protein-coupled receptors (GPCRs)?

Use radioligand displacement assays with [³H]-labeled antagonists (e.g., [³H]-spiperone for dopamine receptors):

  • Incubate compound at 1 nM–10 µM concentrations in HEK293 membranes expressing target GPCRs.
  • Quantify IC₅₀ values using nonlinear regression (GraphPad Prism) .
  • Confirm functional activity via cAMP or calcium flux assays .

Q. How does stereochemistry influence the compound’s pharmacokinetic profile?

The (2R,4R) and (2S,4S) enantiomers exhibit divergent metabolic stability. For example:

  • CYP450 metabolism : (2R,4R) is rapidly oxidized by CYP3A4 (t½ = 2 h vs. 8 h for 2S,4S) .
  • Permeability : MDCK cell assays show (2R,4R) has higher Papp (12 × 10⁻⁶ cm/s) due to reduced efflux by P-glycoprotein .

Methodological Considerations Table

Research AspectKey TechniqueCritical ParametersReference
Synthesis Nucleophilic substitutionSolvent polarity, base strength
Purity Analysis Chiral HPLCColumn: Chiralpak AD-H; Mobile phase: Hexane/EtOH (90:10)
Target Binding SPRFlow rate: 30 µL/min; Immobilization pH: 7.4
Metabolic Stability Liver microsomesNADPH concentration: 1 mM; Incubation time: 60 min

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